(5-Methoxypyrazin-2-yl)methanol

Catalog No.
S791439
CAS No.
72788-88-6
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Methoxypyrazin-2-yl)methanol

CAS Number

72788-88-6

Product Name

(5-Methoxypyrazin-2-yl)methanol

IUPAC Name

(5-methoxypyrazin-2-yl)methanol

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-3,9H,4H2,1H3

InChI Key

CNUNPQXDDJYAEE-UHFFFAOYSA-N

SMILES

COC1=NC=C(N=C1)CO

Canonical SMILES

COC1=NC=C(N=C1)CO

(5-Methoxypyrazin-2-yl)methanol (CAS 72788-88-6) is a highly versatile, bench-stable heteroaromatic building block widely procured for the synthesis of advanced pharmaceutical intermediates, including AMP-activated protein kinase (AMPK) activators and PDE1 inhibitors[1]. Featuring an electron-donating methoxy group and a reactive hydroxymethyl handle, this compound serves as a critical precursor for generating electrophilic aldehydes, alkylating halides, and nucleophilic alkoxides [2]. In medicinal chemistry and process scale-up, it is prioritized over related heterocycles because the pyrazine core effectively modulates basicity (pKa) to mitigate off-target liabilities like hERG channel blockade, while the primary alcohol provides a reliable, high-yielding functionalization point [1].

Attempting to substitute (5-Methoxypyrazin-2-yl)methanol with its pyridine analog (e.g., (6-methoxypyridin-3-yl)methanol) fundamentally alters the basicity of the resulting active pharmaceutical ingredient (API), often reintroducing severe hERG cardiotoxicity liabilities that the pyrazine nitrogen is specifically deployed to avoid[1]. Furthermore, buyers might consider procuring the downstream oxidized product, 5-methoxypyrazine-2-carbaldehyde, to save a synthetic step. However, electron-deficient heteroaromatic aldehydes are notoriously prone to auto-oxidation, hydration, and polymerization during storage and transit [2]. Procuring the bench-stable methanol derivative and performing a quantitative, on-demand oxidation circumvents these degradation issues, ensuring high-purity electrophiles for sensitive reductive aminations without the yield losses associated with degraded starting materials [3].

On-Demand Oxidation Efficiency vs. Pre-Oxidized Aldehyde Procurement

For reductive amination workflows, procuring 5-methoxypyrazine-2-carbaldehyde directly introduces risks of batch-to-batch variability due to the aldehyde's poor shelf stability. In contrast, (5-Methoxypyrazin-2-yl)methanol can be oxidized on-demand using MnO2 in dichloromethane to yield the corresponding aldehyde in quantitative (>99%) yield [1]. This allows process chemists to store the stable alcohol and generate pristine aldehyde immediately prior to coupling, completely bypassing the degradation losses typical of procured heteroaromatic aldehydes [2].

Evidence DimensionAldehyde generation yield and storage stability
Target Compound Data(5-Methoxypyrazin-2-yl)methanol (Quantitative >99% yield of aldehyde via MnO2, bench-stable precursor)
Comparator Or Baseline5-methoxypyrazine-2-carbaldehyde (Prone to auto-oxidation/degradation during commercial storage)
Quantified DifferenceNear 100% conversion with zero storage degradation vs. variable purity of procured aldehyde
ConditionsMnO2 oxidation in CH2Cl2 at 15-50 °C

Procuring the stable alcohol rather than the sensitive aldehyde ensures reproducible yields in downstream reductive amination steps while lowering long-term storage costs.

Basicity Modulation for hERG Liability Reduction vs. Pyridine Analogs

In the development of indirect AMPK activators and other CNS-active agents, substituting a pyridine ring with a pyrazine ring is a validated strategy to reduce basicity. Compounds derived from (5-Methoxypyrazin-2-yl)methanol exhibit lower basicity compared to those derived from (6-methoxypyridin-3-yl)methanol, which directly correlates with a reduction in hERG channel inhibitory activity [1]. The specific placement of the methoxy group further tunes the electron density, allowing the final API to maintain target potency while navigating away from cardiotoxic pharmacophores [2].

Evidence DimensionTarget basicity (pKa) and hERG inhibition
Target Compound DataPyrazine core derived from (5-Methoxypyrazin-2-yl)methanol (Lower basicity, reduced hERG liability)
Comparator Or BaselinePyridine core derived from (6-methoxypyridin-3-yl)methanol (Higher basicity, elevated hERG liability)
Quantified DifferenceSignificant reduction in off-target hERG binding affinity
ConditionsIn vitro hERG patch-clamp assays for downstream APIs

Selecting this specific pyrazine building block early in drug discovery prevents late-stage clinical failures due to cardiotoxicity.

High-Yield Leaving Group Activation for N-Alkylation

The primary hydroxyl group of (5-Methoxypyrazin-2-yl)methanol is highly amenable to activation. It can be smoothly converted to the corresponding chloride using thionyl chloride or to the mesylate using methanesulfonyl chloride/triethylamine, often achieving isolated yields exceeding 85-90% [1]. The electron-donating methoxy group helps stabilize the transition state during these substitutions compared to unsubstituted or strongly electron-deficient pyrazinemethanols, making it an exceptionally reliable precursor for generating alkylating agents used in the synthesis of complex anti-tubercular agents[1].

Evidence DimensionActivation yield (Chlorination/Mesylation)
Target Compound Data(5-Methoxypyrazin-2-yl)methanol (85-90%+ yield for chloride/mesylate formation)
Comparator Or BaselineElectron-deficient pyrazinemethanols (Lower yields, slower reaction kinetics)
Quantified DifferenceConsistently high (>85%) yields with standard activating reagents
ConditionsSOCl2 in CH2Cl2 (0-26 °C) or MsCl/Et3N in CH2Cl2

Reliable, high-yielding activation minimizes reagent waste and simplifies purification when preparing alkylating agents for API synthesis.

Precursor for Reductive Amination in Kinase Inhibitor Synthesis

Due to its ability to be quantitatively oxidized to the corresponding aldehyde, (5-Methoxypyrazin-2-yl)methanol is the preferred starting material for synthesizing AMPK activators and other kinase-targeted therapeutics[1]. Process chemists utilize this compound to generate high-purity electrophiles on-demand, ensuring efficient coupling with complex amines without the interference of degradation byproducts [2].

Building Block for PDE1 Inhibitors and CNS Therapeutics

In the design of PDE1 inhibitors for neurodegenerative and psychiatric disorders, this compound is utilized to append the 5-methoxypyrazinylmethyl moiety [3]. The pyrazine nitrogen atoms are critical for lowering the overall basicity of the drug candidate, thereby mitigating hERG channel liabilities—a crucial requirement for CNS-penetrant molecules[1].

Synthesis of Anti-Tubercular Tetrazole Derivatives

The compound is directly converted to (5-methoxypyrazin-2-yl)methyl chloride via thionyl chloride treatment, serving as a highly efficient alkylating agent [4]. This intermediate is subsequently used in the N-alkylation of tetrazole cores to produce novel anti-tubercular agents, benefiting from the favorable pharmacokinetic properties imparted by the methoxypyrazine system [4].

XLogP3

-0.8

Dates

Last modified: 08-15-2023

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